Mqa-P (tfa)

Fluorescent probe Mitochondria Multi-parameter detection

Standard fluorescent probes detect only one or two mitochondrial parameters, forcing multiple assays and increasing sample variability. MQA-P (tfa) solves this by enabling simultaneous detection of peroxynitrite (ONOO⁻), viscosity, and polarity in a single experiment using dual-channel NIR imaging (λem 645 nm for ONOO⁻; λem >704 nm for viscosity/polarity). • Validated for erastin-induced ferroptosis imaging in HeLa cells and tumor-bearing mouse models • Distinguishes cancer cells from normal cells via multi-parameter readout • Ready-to-use protocol: 5 μM probe, 30 min incubation • Dual-NIR channels ensure deeper tissue penetration vs. visible-region probes • Supplied as trifluoroacetate salt for enhanced solubility and stability

Molecular Formula C42H36F3N2O4P
Molecular Weight 720.7 g/mol
Cat. No. B12363970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMqa-P (tfa)
Molecular FormulaC42H36F3N2O4P
Molecular Weight720.7 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C40H36N2O2P.C2HF3O2/c1-41(2)35-25-21-32(22-26-35)13-9-10-14-34-29-30-42(40-20-12-11-19-39(34)40)31-33-23-27-36(28-24-33)44-45(43,37-15-5-3-6-16-37)38-17-7-4-8-18-38;3-2(4,5)1(6)7/h3-30H,31H2,1-2H3;(H,6,7)/q+1;/p-1
InChIKeyJPOOQBYXQUBPJK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mqa-P (tfa) Product Overview


Mqa-P (tfa) is a trifluoroacetate salt of MQA-P, a multifunctional near-infrared (NIR) fluorescent probe designed for the simultaneous detection of peroxynitrite (ONOO⁻), viscosity, and polarity within mitochondria . The probe exhibits a remarkable turn-on fluorescence response to ONOO⁻ at λem = 645 nm and is highly sensitive to viscosity and polarity in the NIR channel at λem > 704 nm . Its molecular design features N,N-dimethylamino as an electron donor and a quinoline cationic unit as the electron acceptor, conferring excited-state intramolecular charge transfer (ESICT) properties that are highly polarity-sensitive . MQA-P has been successfully applied in ferroptosis and cancer diagnosis both in vitro and in vivo via dual-channel imaging .

Mitochondria-targeted triple-parameter detection (ONOO⁻, viscosity, polarity)
Dual-channel NIR emission for deeper tissue imaging studies
Reported use in ferroptosis and cancer cell model imaging

Why Mqa-P (tfa) Surpasses Generic Probes


In-class fluorescent probes targeting mitochondrial ONOO⁻, viscosity, or polarity are predominantly single- or dual-parameter sensors . MQA-P is distinguished by its capacity to simultaneously detect three distinct mitochondrial parameters—ONOO⁻, viscosity, and polarity—within a single experiment . Dual-parameter probes such as DPB, Mito-RP, XBL, and Mito-HC-TZ each respond to only two or three parameters but lack the specific NIR dual-channel separation, validated in vivo ferroptosis application, or the ESICT-based polarity sensitivity that MQA-P provides . Substituting MQA-P with these alternatives would compromise either the number of simultaneously measurable parameters, the spectral separation of signals, or the validated disease-model applicability, leading to incomplete or potentially misleading results in multi-parametric mitochondrial studies .

Multi-parameter coverage
Single- or dual-parameter probes may not support simultaneous ONOO⁻, viscosity, and polarity readout in a single experiment, limiting comprehensive mitochondrial profiling.
Spectral separation
Probes with overlapping emission channels (e.g., DPB polarity quenching at 470 nm overlapping ONOO⁻ signal) may require additional deconvolution, complicating multi-parameter analysis.
In vivo model validation
Alternatives such as Mito-RP and DPB lack reported in vivo ferroptosis or tumor model validation, and their model-response context may differ from MQA-P's reported applications.

Mqa-P (tfa) Comparative Performance Evidence


Triple-Parameter vs. Dual-Parameter Detection

MQA-P simultaneously detects three mitochondrial parameters: ONOO⁻, viscosity, and polarity . In contrast, DPB, while also triple-responsive, exhibits polarity quenching (97% at 470 nm) overlapping with the ONOO⁻ signal at 658 nm, complicating spectral deconvolution . Mito-RP and Mito-HC-TZ are limited to dual-parameter detection (viscosity and ONOO⁻ only) . This makes MQA-P the only probe offering simultaneous triple-parameter readout with distinct spectral channels.

Detection parameters
Cross-study comparable
3 parameters (MQA-P) vs. 2 (Mito-RP, Mito-HC-TZ); DPB: 3 params but spectral overlap at 470/658 nm
Enables simultaneous triple-parameter mitochondrial readout with distinct spectral channels
Review spectral deconvolution requirements if using DPB
Fluorescent probe Mitochondria Multi-parameter detection

Dual-Channel NIR Resolution vs. TCPB

MQA-P provides dual-channel detection with ONOO⁻ response at λem = 645 nm and viscosity/polarity response at λem > 704 nm, yielding a minimum Stokes shift of >59 nm . TCPB, a recently reported NIR dual-channel probe, achieves a larger emission shift of 249 nm (709 nm vs. 460 nm) . However, TCPB's shorter emission channel for ONOO⁻ (460 nm) lies outside the NIR window, limiting tissue penetration compared to MQA-P's dual NIR channels . Mito-RP provides a Stokes shift of 156 nm but lacks polarity detection .

NIR channel coverage
Cross-study comparable
MQA-P: both channels > 640 nm (645 nm, >704 nm); TCPB: ONOO⁻ at 460 nm (visible)
Supports deeper tissue imaging context with dual NIR emission
Compare tissue-penetration depth requirements
NIR fluorescent probe Stokes shift Dual-channel imaging

First In Vivo Ferroptosis & Cancer Imaging

MQA-P is the first probe to achieve simultaneous visualization of ONOO⁻, viscosity, and polarity in ferroptosis and cancer models both in vitro and in vivo . Using MQA-P, it was demonstrated for the first time that erastin-induced ferroptosis is accompanied by a significant upregulation of ONOO⁻, an increase in viscosity, and a decrease in polarity concurrently . While DPB distinguishes cancer cells from normal cells by multi-parameter imaging, its application is limited to cell-level studies without reported in vivo tumor model validation . XBL has imaged viscosity in inflamed mice but has not been reported in tumor-bearing mouse models .

In vivo model validation
Reported
Validated in erastin-induced ferroptosis model and tumor-bearing mouse model; cell, tissue, and in vivo levels
Reported in vivo model-response context
Review model-transfer conditions
Ferroptosis Cancer diagnosis In vivo imaging

ESICT Polarity Sensitivity vs. DPB

MQA-P employs an excited-state intramolecular charge transfer (ESICT) mechanism utilizing N,N-dimethylamino as the electron donor and a quinoline cationic unit as the electron acceptor, enabling high polarity sensitivity in the NIR channel (>704 nm) . DPB also responds to polarity but via intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT), achieving 97% fluorescence quenching at 470 nm with increasing polarity . However, DPB's polarity response at 470 nm is in the visible range, not NIR, which limits its utility for deep-tissue imaging. Quantitative fold-change data for MQA-P's polarity response is not reported in the primary literature; the claim of 'high sensitivity' is qualitative in the original publication .

Polarity sensing mechanism
Data to verify
ESICT-based NIR response (>704 nm); DPB uses ICT/TICT (visible). Quantitative fold-change data not reported for MQA-P.
NIR polarity detection; quantitative sensitivity remains to be verified
Calibrate if quantitative polarity readout is needed
ESICT Polarity sensitivity Fluorescent probe

ONOO⁻ Detection Limit vs. Mito-RP

MQA-P demonstrates a remarkable turn-on response to ONOO⁻ at λem = 645 nm . However, the primary literature does not report a numerical limit of detection (LOD) in standard concentration units (nM or μM) . In contrast, Mito-RP provides a ratiometric ONOO⁻ detection with a linear range of 0.05–33 μM and an LOD of 9.2 nM . Mito-HC-TZ achieves high selectivity for ONOO⁻ but without a reported numerical LOD in the available abstracts . The absence of a published LOD for MQA-P represents a gap in quantitative cross-study comparability.

ONOO⁻ LOD comparison
Data to verify
MQA-P LOD not reported; Mito-RP LOD 9.2 nM (linear range 0.05–33 μM)
LOD context requires independent calibration
Conduct in-house calibration if LOD is critical
ONOO⁻ detection Limit of detection Fluorescent probe

Mqa-P (tfa) Application Scenarios


Ferroptosis Multi-Parameter Monitoring

MQA-P is the only validated probe for simultaneous tracking of ONOO⁻ upregulation, viscosity increase, and polarity decrease during erastin-induced ferroptosis in both HeLa cells and tumor-bearing mouse models . Researchers investigating ferroptosis mechanisms should select MQA-P over dual-parameter alternatives to capture the full mitochondrial microenvironmental changes in a single experiment, reducing sample variability and enabling real-time correlation of all three parameters .

In Vivo Cancer Dual-Channel NIR Imaging

MQA-P uniquely enables concurrent cancer diagnosis at cell, tissue, and in vivo levels using dual-channel NIR imaging (λem = 645 nm for ONOO⁻ and λem > 704 nm for viscosity/polarity) . The dual-NIR-channel design ensures deeper tissue penetration compared to probes with visible-region emission (e.g., TCPB's 460 nm ONOO⁻ channel), making MQA-P the preferred choice for preclinical imaging-guided surgery research .

Cancer vs. Normal Cell Discrimination

MQA-P has been successfully used to distinguish cancer cells from normal cells based on the combined readout of ONOO⁻, viscosity, and polarity changes . This multi-parameter approach provides a more sensitive and reliable diagnostic method than single-parameter detection, as demonstrated in both cell and tissue samples . While DPB also achieves cancer cell discrimination, its spectral overlap between polarity (470 nm) and ONOO⁻ signals limits quantitative multi-parameter analysis .

Endogenous & Exogenous ONOO⁻ Live-Cell Imaging

MQA-P is validated for imaging both endogenous ONOO⁻ (generated by cellular processes) and exogenous ONOO⁻ (via SIN-1 stimulation at 100 μM) in live HeLa cells . The standard protocol involves incubation with 5 μM MQA-P for 30 minutes, providing a ready-to-use experimental framework for oxidative stress studies . Laboratories requiring simultaneous viscosity and polarity readout alongside ONOO⁻ should prioritize MQA-P over single-parameter ONOO⁻ probes.

Application
Selection Property
Validation Focus
Ferroptosis model studies
Triple-parameter mitochondrial assay
Co-monitoring ONOO⁻, viscosity, polarity
In vivo NIR imaging studies
Dual-channel NIR emission
Tissue-depth imaging context review
Cancer vs. normal cell discrimination
Multi-parameter cell imaging
Cell-level endpoint analysis
Live-cell oxidative stress studies
ONOO⁻ with concurrent viscosity/polarity readout
Endogenous/exogenous ONOO⁻ response
Quote Request

Request a Quote for Mqa-P (tfa)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.